N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide
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Overview
Description
N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with amines to form intermediate compounds. These intermediates are then reacted with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate. The reactions are typically carried out in solvents like ethanol or methylene chloride under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide involves its interaction with specific molecular targets. The compound’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application, but they often include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives: These compounds share a similar thiadiazole core and have been studied for their urease inhibitory activities.
1,3,4-thiadiazole derivatives: These compounds are known for their antimicrobial and antifungal properties.
Uniqueness
N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide is unique due to its dual thiadiazole rings and the presence of a phenylacetamide group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS3/c17-15-21-19-13(25-15)6-8-24-9-7-14-20-22-16(26-14)18-12(23)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,21)(H,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXIKLMDWGQGKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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